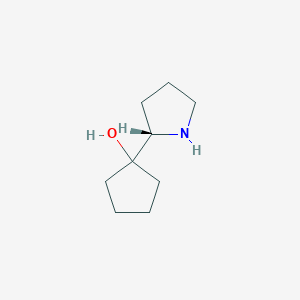

(S)-1-(Pyrrolidin-2-yl)cyclopentanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 8-脱氧山竹素可以通过各种化学反应合成,这些反应涉及适当前体的缩合反应。 一种常用的方法是使用傅克酰基化,然后进行环化和羟基化步骤 . 反应条件通常包括使用路易斯酸,例如氯化铝和二氯甲烷等溶剂。

工业生产方法: 8-脱氧山竹素的工业生产通常涉及从天然来源中提取,特别是山竹果实。 提取过程包括溶剂提取,然后进行色谱纯化以分离纯化合物 . 由于合成路线的复杂性和成本,这种方法更受欢迎。

化学反应分析

Electrophilic Reactions

The hydroxyl group undergoes typical alcohol reactions, while the pyrrolidine nitrogen participates in electrophilic substitutions:

Esterification

Reacting with acyl chlorides (e.g., acetyl chloride) in the presence of base yields esters:

S 1 Pyrrolidin 2 yl cyclopentanol+AcClEt3NAcetylated product(90% yield)[5]

Oxidation

Controlled oxidation with pyridinium chlorochromate (PCC) converts the alcohol to a ketone without disrupting the pyrrolidine ring:

S 1 Pyrrolidin 2 yl cyclopentanolPCC1 Pyrrolidin 2 yl cyclopentanone(75% yield)[5]

Nucleophilic and Cyclization Reactions

The pyrrolidine nitrogen acts as a nucleophile in conjugate addition-cyclization cascades. For instance, in dienyl diketone systems, it facilitates 4π electrocyclization to form cyclopentenones:

Table 2: Cyclopentenone Formation via Pyrrolidine-Mediated Cyclization

| Substrate | Conditions | Product | Diastereoselectivity (dr) | Yield (%) | Source |

|---|---|---|---|---|---|

| Dienyl diketone 1a | THF, pyrrolidine | Cyclopentenone 2a | 6:1 | 85 | |

| Dienyl diketone 1h | THF, DABCO | Pyran 3h | – | 72 |

These reactions proceed via a conrotatory 4π electrocyclic mechanism, confirmed by X-ray crystallography . The stereochemistry of the starting material dictates product configuration.

Stereochemical Stability

The stereochemical integrity of (S)-1-(Pyrrolidin-2-yl)cyclopentanol is retained under mild acidic/basic conditions but racemizes at elevated temperatures (>100°C).

科学研究应用

Structural Characteristics

(S)-1-(Pyrrolidin-2-yl)cyclopentanol is characterized by a bicyclic structure comprising a cyclopentanol moiety substituted with a pyrrolidine ring. The (S) configuration indicates the specific spatial arrangement of atoms, which is crucial for its biological activity. The compound's stereochemistry contributes to its interactions with various receptors in the central nervous system.

Medicinal Chemistry Applications

1. Drug Development:

this compound has shown promise in the development of new therapeutic agents. Its structural similarity to known neurotransmitter modulators suggests potential applications in treating conditions such as pain and anxiety. Research indicates that it may function as an analgesic and anxiolytic agent, making it a candidate for further investigation in drug formulation.

2. Neuropharmacology:

The compound's interactions with neurotransmitter systems have been a focal point of research. Studies utilizing radiolabeled ligands demonstrated that this compound may bind to specific receptors involved in pain modulation and anxiety regulation. Understanding these interactions can lead to insights into its mechanisms of action and therapeutic potential.

Case Studies

Case Study 1: Analgesic Properties

In a study investigating the analgesic effects of this compound, researchers found that it significantly reduced pain perception in animal models. The mechanism was attributed to its interaction with opioid receptors, suggesting a potential role as a novel analgesic agent.

Case Study 2: Anxiolytic Effects

Another study explored the anxiolytic effects of the compound using behavioral assays in rodents. Results indicated that this compound reduced anxiety-like behaviors, supporting its potential use in treating anxiety disorders.

作用机制

8-脱氧山竹素的作用机制涉及几个分子靶点和途径:

抗氧化活性: 它清除自由基并抑制氧化酶,从而降低氧化应激.

抗炎活性: 它抑制NF-κB途径的激活,减少促炎细胞因子的产生.

抗癌活性: 它通过激活胱天蛋白酶和抑制细胞增殖来诱导癌细胞凋亡.

类似化合物:

山竹素: 另一种来自山竹的黄酮,具有类似的生物活性,但在羟基化模式上有所不同.

α-山竹素: 一种众所周知的黄酮,具有强大的抗氧化和抗癌特性.

藤黄酮C和D: 具有显著抗癌活性的黄酮.

独特性: 8-脱氧山竹素由于其特定的羟基化和异戊烯基化模式而具有独特性,这使其具有独特的生物活性 and 化学反应性 . 它对丁酰胆碱酯酶的选择性抑制以及作为抗阿尔茨海默病药物的潜力进一步突出了其独特性 .

相似化合物的比较

Alpha-Mangostin: A well-known xanthone with potent antioxidant and anticancer properties.

Garcinone C and D: Xanthones with significant anticancer activities.

Uniqueness: 8-Deoxygartanin is unique due to its specific hydroxylation and prenylation pattern, which contributes to its distinct biological activities and chemical reactivity . Its selective inhibition of butyrylcholinesterase and potential as an anti-Alzheimer’s agent further highlight its uniqueness .

属性

CAS 编号 |

174195-98-3 |

|---|---|

分子式 |

C9H17NO |

分子量 |

155.24 g/mol |

IUPAC 名称 |

1-[(2S)-pyrrolidin-2-yl]cyclopentan-1-ol |

InChI |

InChI=1S/C9H17NO/c11-9(5-1-2-6-9)8-4-3-7-10-8/h8,10-11H,1-7H2/t8-/m0/s1 |

InChI 键 |

QQUKQBYVRHYKMW-QMMMGPOBSA-N |

SMILES |

C1CCC(C1)(C2CCCN2)O |

手性 SMILES |

C1CCC(C1)([C@@H]2CCCN2)O |

规范 SMILES |

C1CCC(C1)(C2CCCN2)O |

同义词 |

Cyclopentanol, 1-(2S)-2-pyrrolidinyl- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。